molecular formula C12H17NO2 B14850662 4-Tert-butyl-2-hydroxy-N-methylbenzamide

4-Tert-butyl-2-hydroxy-N-methylbenzamide

Cat. No.: B14850662
M. Wt: 207.27 g/mol
InChI Key: SVGRRSWKERNEIE-UHFFFAOYSA-N
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Description

4-Tert-butyl-2-hydroxy-N-methylbenzamide is a substituted benzamide derivative characterized by a tert-butyl group at the para position, a hydroxyl group at the ortho position, and an N-methylamide moiety.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

4-tert-butyl-2-hydroxy-N-methylbenzamide

InChI

InChI=1S/C12H17NO2/c1-12(2,3)8-5-6-9(10(14)7-8)11(15)13-4/h5-7,14H,1-4H3,(H,13,15)

InChI Key

SVGRRSWKERNEIE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)C(=O)NC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butyl-2-hydroxy-N-methylbenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-tert-butyl-2-hydroxybenzoic acid and methylamine.

    Amidation Reaction: The carboxylic acid group of 4-tert-butyl-2-hydroxybenzoic acid is converted to an amide by reacting it with methylamine under suitable conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure 4-Tert-butyl-2-hydroxy-N-methylbenzamide.

Industrial Production Methods

Industrial production methods for 4-Tert-butyl-2-hydroxy-N-methylbenzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Tert-butyl-2-hydroxy-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-tert-butyl-2-hydroxybenzaldehyde or 4-tert-butyl-2-hydroxybenzoic acid.

    Reduction: Formation of 4-tert-butyl-2-hydroxy-N-methylbenzylamine.

    Substitution: Formation of various substituted benzamides depending on the substituent introduced.

Scientific Research Applications

4-Tert-butyl-2-hydroxy-N-methylbenzamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and formulation.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Tert-butyl-2-hydroxy-N-methylbenzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Functional Differences Reported Applications/Activities Reference
4-Tert-butyl-2-hydroxy-N-methylbenzamide -OH (2), -NMe (amide), tert-Bu (4) Not reported Parent compound; polar hydroxyl group Not explicitly reported -
4-(tert-Butyl)-N-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]benzamide (72) -NH-pyrazolyl (3), tert-Bu (4), -OMe (phenyl) 375.44 Pyrazolylamine instead of N-methylamide Kinase inhibition (GAT inhibitors)
4-Bromo-N-(2-nitrophenyl)benzamide -Br (4), -NO₂ (2) 335.13 Bromine and nitro groups Structural studies
4-tert-Butyl-N-(4-methoxyphenyl)benzamide -OMe (4), tert-Bu (4) 297.38 Methoxy vs. hydroxyl; no N-methylation Not reported
4-tert-butyl-N-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]benzamide -Thiadiazole (2), -F (benzyl) 397.48 Thiadiazole ring; fluorinated benzyl Potential bioactive scaffold

Physicochemical Properties

  • Solubility : The hydroxyl group in 4-Tert-butyl-2-hydroxy-N-methylbenzamide enhances hydrophilicity compared to methoxy (logP ~2.1 for 4-tert-butyl-N-(4-methoxyphenyl)benzamide) or tert-butyl-substituted analogs .
  • Thermal Stability : Melting points for related compounds (e.g., 124–126°C for N-(tert-butyl)-2-(4-chlorophenyl)acetamide derivatives) suggest that bulky substituents like tert-butyl improve thermal stability .

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